3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride
Overview
Description
3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride, also known as PMP, is a chemical compound with potential applications in various fields of research and industry . It has a molecular weight of 237.73 .
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride can be represented by the InChI code:1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H
. Physical And Chemical Properties Analysis
3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 237.73 .Scientific Research Applications
Synthesis of Piperidine Derivatives
3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as piperidine is a common structural motif in many drugs . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have significant pharmacological applications .
Pharmacological Research
This compound plays a significant role in pharmacological research due to its piperidine moiety. Piperidine derivatives are present in over twenty classes of pharmaceuticals, including alkaloids . Researchers utilize this compound to synthesize and evaluate the biological activity of potential drugs, exploring its efficacy in various therapeutic areas .
Biological Activity Studies
The biological activity of piperidine derivatives, including those derived from 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride , is a hot topic in scientific research. Studies focus on understanding the interaction of these compounds with biological systems, which is essential for drug design and discovery .
Chemical Physics
In chemical physics, this compound is used to study the fundamental properties of piperidine-based structures. Its reactivity and stability under different conditions provide insights into the behavior of similar compounds in various environments .
Organic Chemistry Methodology
The compound is also used in developing new methodologies in organic chemistry. It serves as a substrate for reactions such as hydrogenation, cyclization, cycloaddition, and annulation. These methods are vital for constructing complex organic molecules efficiently .
Drug Construction
As a synthetic medicinal block, 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is instrumental in constructing new drugs. Its versatility allows for the creation of a wide range of therapeutically active molecules, contributing to the advancement of personalized medicine .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHVIQXMLPIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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